molecular formula C13H24N4O5 B1198537 N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester

N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester

Cat. No. B1198537
M. Wt: 316.35 g/mol
InChI Key: FWSWMSADSURGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester is an imidazolidinone.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Macrocyclic Compounds : This compound is involved in the synthesis of macrocyclic thioureas, derived from reactions with aliphatic diamines, polyether-containing diamines, and polyamines (Fukada et al., 1994).
  • Formation of Imidazolidine Derivatives : It reacts with allyl and phenyl isothiocyanates, leading to the formation of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids (Bremanis et al., 1987).

Biochemical Characterization

Advanced Material Synthesis

  • Enantioselective Preparation : It is used in the enantioselective preparation of dihydropyrimidones, highlighting its importance in creating chiral compounds (Goss et al., 2009).

Catalytic Processes

  • Homogeneous Catalytic Aminocarbonylation : It acts as a nucleophile in palladium-catalyzed aminocarbonylation, indicating its utility in organic synthesis (Müller et al., 2005).

Medicinal Chemistry

  • NAAA Inhibitors for Pain and Inflammation : Its derivatives have been studied as noncompetitive inhibitors of the N-acylethanolamine acid amidase (NAAA), offering potential applications in pain and inflammation treatment (Ponzano et al., 2014).

Polymerization and Material Science

  • Ring-Opening Polymerization : It is used in the synthesis and polymerization of cyclic carbonates derived from amino acids, indicating its role in producing polycarbonates (Sanda, Kamatani, & Endo, 2001).

properties

Product Name

N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester

Molecular Formula

C13H24N4O5

Molecular Weight

316.35 g/mol

IUPAC Name

propyl N-[1,3-dimethyl-2-oxo-5-(propoxycarbonylamino)imidazolidin-4-yl]carbamate

InChI

InChI=1S/C13H24N4O5/c1-5-7-21-11(18)14-9-10(15-12(19)22-8-6-2)17(4)13(20)16(9)3/h9-10H,5-8H2,1-4H3,(H,14,18)(H,15,19)

InChI Key

FWSWMSADSURGNY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1C(N(C(=O)N1C)C)NC(=O)OCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester
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N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester
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N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester
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N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester
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N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester

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